

Application Note: HPLC Analysis of Citrate and Malate in Calcium Citrate Malate

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Compound of Interest

Compound Name: Calcium citrate maleate

Cat. No.: B13769752

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Introduction

Calcium Citrate Malate (CCM) is a water-soluble calcium supplement. It is a complex of calcium, citrate, and malate.[1] The bioavailability of calcium from CCM is high, making it a popular choice for calcium supplementation. Accurate and reliable analytical methods are crucial for the quality control of CCM, ensuring that the content of citrate and malate meets the specified requirements. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of organic acids in various matrices, including food, beverages, and pharmaceutical products.[2] This application note describes a robust HPLC method for the quantitative analysis of citrate and malate in Calcium Citrate Malate.

Principle

This method utilizes ion exclusion chromatography to separate citric acid and malic acid. The sample is dissolved in a dilute acidic solution to liberate the organic acids from the calcium salt. The separation is achieved on a specialized column that separates analytes based on their pKa values. Detection is typically performed using an ultraviolet (UV) detector at a low wavelength, where the carboxylic acid functional groups exhibit absorbance.

Experimental Protocols

1. Reagents and Materials

- Citric Acid reference standard (anhydrous, ≥99% purity)

- d,l-Malic Acid reference standard ($\geq 99\%$ purity)
- Calcium Citrate Malate sample
- Sulfuric Acid (H_2SO_4), 1N solution
- Hydrochloric Acid (HCl), 0.2N solution
- HPLC grade water
- Acetonitrile (optional, for cleaning)
- 0.45 μm syringe filters

2. Instrumentation

- HPLC system equipped with:
 - Isocratic pump
 - Autosampler/Injector
 - Column oven
 - UV-Vis or Photodiode Array (PDA) Detector
- Analytical balance
- Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL)
- Pipettes
- pH meter

3. Chromatographic Conditions

Parameter	Value
Column	Bio-Rad Aminex HPX-87H, 300 x 7.8 mm or equivalent ion exclusion column
Mobile Phase	0.0015 N Sulfuric Acid in HPLC grade water
Flow Rate	0.6 mL/min
Column Temperature	35 °C
Detector Wavelength	210 nm
Injection Volume	20 µL
Run Time	Approximately 15 minutes

4. Preparation of Solutions

- Mobile Phase Preparation:
 - Pipette 1.5 mL of 1N H₂SO₄ into a 1000 mL volumetric flask.
 - Dilute to volume with HPLC grade water and mix thoroughly.
 - Degas the mobile phase before use.
- Standard Stock Solution Preparation:
 - Accurately weigh approximately 25 mg each of citric acid and malic acid into a 25 mL volumetric flask.
 - Add the mobile phase to dissolve the acids completely.
 - Dilute to volume with the mobile phase and mix well.
- Sample Solution Preparation:
 - Accurately weigh approximately 50 mg of the Calcium Citrate Malate sample into a 10 mL volumetric flask.

- Dissolve the sample in 0.2N HCl.
- Dilute to 10 mL with 0.2N HCl and mix thoroughly.[3]
- Filter the solution through a 0.45 μm syringe filter before injection.

5. System Suitability

Before sample analysis, the chromatographic system must meet certain suitability requirements. A system suitability solution, which can be a mixture of citric acid and malic acid standards, is injected multiple times.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0 for both citrate and malate peaks
Theoretical Plates	≥ 2000 for both citrate and malate peaks
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$ for peak areas of both citrate and malate

Data Presentation

Table 1: Typical Retention Times

Analyte	Retention Time (minutes)
Citric Acid	~ 8.5
Malic Acid	~ 10.2

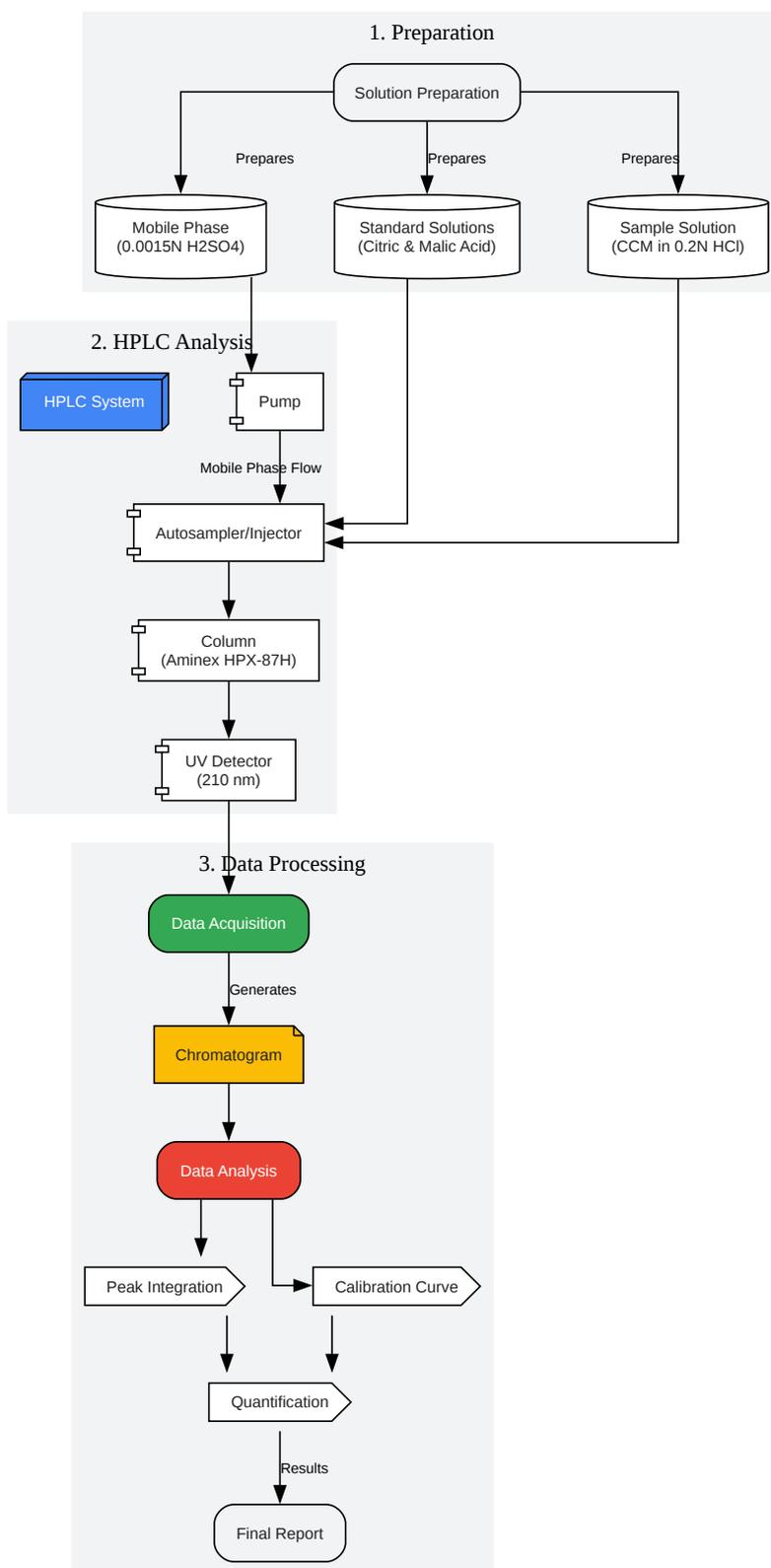
Table 2: Example Calibration Data for Citric Acid

Concentration (mg/mL)	Peak Area
0.25	150000
0.50	305000
1.00	610000
1.50	905000
2.00	1210000

Table 3: Example Calibration Data for Malic Acid

Concentration (mg/mL)	Peak Area
0.25	135000
0.50	275000
1.00	550000
1.50	820000
2.00	1100000

Visualizations



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Caption: Workflow for the HPLC analysis of citrate and malate in Calcium Citrate Malate.

Conclusion

The described HPLC method provides a reliable and accurate means for the simultaneous quantification of citrate and malate in Calcium Citrate Malate. The method is straightforward, utilizes common HPLC instrumentation and reagents, and is suitable for routine quality control in a laboratory setting. Proper system suitability checks are essential to ensure the validity of the analytical results.

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References

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